molecular formula C11H11BrClNO B3194487 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole CAS No. 849106-18-9

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B3194487
CAS No.: 849106-18-9
M. Wt: 288.57 g/mol
InChI Key: WZZBFPGFGCRSCK-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a heterocyclic compound that features a bromine and chlorine substituted phenyl ring attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with 2-amino-2-methylpropanol under acidic conditions to form the oxazole ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form halogen bonds with target proteins, enhancing binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorophenylacetic acid
  • 2-Bromo-5-chlorophenol
  • 2-Bromo-5-chlorobenzaldehyde

Uniqueness

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can enhance its reactivity and binding properties. The oxazole ring also provides additional sites for interaction with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c1-11(2)6-15-10(14-11)8-5-7(13)3-4-9(8)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZBFPGFGCRSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC(=C2)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630929
Record name 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849106-18-9
Record name 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-5-chlorobenzoic acid (1.5 g, 6.4 mmol) in methylene chloride (15 mL) at room temperature was added oxalyl chloride (969 mg, 666 μL, 7.64 mmol) and 2 drops of dimethylformamide; bubbling commenced and the mixture ultimately became homogenous. The mixture was stirred at roorm temperature for 7 hours and concentrated. The resulting acid chloride residue was dissolved in methylene chloride (15 mL). Triethylamine (325 mg, 450 μL, 3.2 mmol) was added, followed by 2-amino-2-methyl-1-propanol (627 mg, 672 μL, 7.04 mmol) and the reaction was allowed to stir at rt 3 h. The mixture was poured into 1 N hydrochloric acid (50 mL), extracted with methylene chloride (2×75 mL). The combined extracts were washed with saturated aqueous sodium bicarbonate, brine and dried over magnesium sulfate, filtered and concentrated and dried in vacuo. The crude amide residue was dissolved in methylene chloride (15 mL) and thionyl chloride (1.29 g, 794 μL, 10.9 mmol) was added. Stirring at room temperature was carried out for 4 h after which the mixture was poured into saturated sodium bicarbonate (50 mL). The pH was adjusted to 9 by the addition of solid sodium bicarbonate and further basified by the addition of several milliliters of aqueous sodium hydroxide (5 N). The biphasic mixture was extracted with methylene chloride (150+50 mL). The combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated to afford the crude residue which was purified by silica gel chromatography (80% hexanes/20% ethyl acetate gradient) to yield 2-(2-bromo-5-chloro-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole (1.15 g, 62%).
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1.5 g
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50 mL
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794 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 2
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2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 3
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2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 4
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2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 6
2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

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